molecular formula C8H7ClN4O2S B13933271 Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

Cat. No.: B13933271
M. Wt: 258.69 g/mol
InChI Key: UPTIGJFRKAPQDN-UHFFFAOYSA-N
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Description

Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a methyl ester group at the 2-position

Preparation Methods

The synthesis of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-chloro-2-methylthiazole with ethyl chloroformate in the presence of a base, followed by cyclization with formamide to form the thiazolopyrimidine core. The final step involves esterification with methanol to yield the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolopyrimidines.

Mechanism of Action

The mechanism of action of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage. This ultimately results in the inhibition of cancer cell proliferation . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways and exerting its effects .

Comparison with Similar Compounds

Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted interactions with biological molecules and the potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

methyl 2-[(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate

InChI

InChI=1S/C8H7ClN4O2S/c1-15-5(14)3-11-8-12-4-2-10-7(9)13-6(4)16-8/h2H,3H2,1H3,(H,11,12)

InChI Key

UPTIGJFRKAPQDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC2=CN=C(N=C2S1)Cl

Origin of Product

United States

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